molecular formula C10H10F3NO3 B13023676 Ethyl 3-methoxy-5-(trifluoromethyl)picolinate

Ethyl 3-methoxy-5-(trifluoromethyl)picolinate

Cat. No.: B13023676
M. Wt: 249.19 g/mol
InChI Key: QZAWEQIJTVRUMR-UHFFFAOYSA-N
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Description

Ethyl 3-methoxy-5-(trifluoromethyl)picolinate (CAS 1806497-21-1) is a high-value picolinic acid derivative serving as a critical synthetic building block in modern organic and medicinal chemistry research . This compound features a picolinate ester core functionalized with both a methoxy group and a trifluoromethyl group at the 3- and 5-positions of the pyridine ring, respectively, which significantly influences its reactivity and the physicochemical properties of resulting molecules . Its primary research application is as a key chemical intermediate in the sophisticated synthesis of more complex active pharmaceutical ingredients (APIs), as documented in patent literature . The presence of the trifluoromethyl group is particularly prized in drug discovery for its ability to enhance a compound's metabolic stability, membrane permeability, and overall binding affinity to biological targets . The methoxy and ester functional groups provide versatile handles for further synthetic modifications, enabling researchers to efficiently construct diverse chemical libraries for screening and optimization . This makes it an indispensable reagent for researchers working in the development of novel therapeutic agents, especially in the area of respiratory diseases . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for informational purposes only and is not intended as a recommendation for any specific application. Researchers should conduct their own safety and suitability assessments for their particular use.

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

ethyl 3-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C10H10F3NO3/c1-3-17-9(15)8-7(16-2)4-6(5-14-8)10(11,12)13/h4-5H,3H2,1-2H3

InChI Key

QZAWEQIJTVRUMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)OC

Origin of Product

United States

Preparation Methods

Halogenated Intermediate Synthesis and Metalation

One common approach involves starting from a halogenated precursor such as 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid or its esters. This intermediate is subjected to metalation using reagents like TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidyl magnesium chloride lithium chloride complex) at low temperatures (between -50°C to 50°C) in aprotic solvents such as tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF). This step generates a metallated intermediate that can be further reacted with electrophiles such as carbon dioxide, diethyl carbonate, or chloroformate esters to install the ester functionality or other substituents.

Step Reagents/Conditions Temperature (°C) Solvent Notes
Metalation TMPMgCl·LiCl (1-5 eq), aprotic solvent (THF/DMSO/DMF) -50 to 50 THF, DMSO, DMF Controlled temperature for regioselectivity
Electrophilic quench CO2, diethyl carbonate, ethyl chloroformate Ambient to reflux Same as metalation Introduces ester or carboxylate group
  • Outcome: Formation of ethyl picolinate derivatives with trifluoromethyl and methoxy substituents.

Esterification via Alkylation and Transesterification

The methoxy group at the 3-position can be introduced or modified by alkylation of the corresponding hydroxy precursor using alkyl halides under basic conditions. Ethyl ester formation is commonly achieved by esterification of the carboxylic acid precursor with ethanol, often catalyzed by acid or base, or by transesterification from methyl esters to ethyl esters.

  • Example: Transesterification of methyl picolinate derivatives to ethyl esters using ethanol as solvent under reflux conditions, sometimes with acid/base catalysts to improve conversion.

Multi-Step Synthesis via Ring-Closing Metathesis and Functional Group Transformations

Advanced synthetic routes employ ring-closing metathesis (RCM) to construct substituted pyridine rings with the desired substituents. For example, starting from ethyl glyoxalate, condensation with methoxyamine hydrochloride followed by crotylation and acylation yields intermediates that undergo RCM catalyzed by Hoveyda–Grubbs second-generation catalyst to form dihydropyridones. Subsequent elimination and transfer reactions convert these intermediates into pentasubstituted pyridines, including methoxy and trifluoromethyl substitutions.

Step Transformation Catalyst/Reagent Yield (%) Notes
Condensation Ethyl glyoxalate + methoxyamine hydrochloride Zinc-mediated crotylation 92 Multi-step, regioselective
RCM Ring-closing metathesis of diene precursor Hoveyda–Grubbs catalyst (3-10 mol%) 70-97 Efficient cyclization step
Elimination/Transfer Base-mediated elimination (quinuclidine) Quinuclidine, methylamine 84-85 Converts dihydropyridone to pyridine derivative

This approach is scalable and allows for the preparation of gram quantities of late-stage intermediates with high substitution complexity.

Method Category Key Reagents/Conditions Advantages Limitations
Halogenated Intermediate Metalation TMPMgCl·LiCl, aprotic solvents, electrophiles (CO2, chloroformates) Regioselective, versatile Requires low temperature control
Esterification/Alkylation Alkyl halides, ethanol, acid/base catalysts Straightforward, scalable Possible side reactions
Ring-Closing Metathesis (RCM) Hoveyda–Grubbs catalyst, zinc-mediated crotylation High substitution control, scalable Multi-step, requires catalyst
  • The trifluoromethyl group significantly enhances biological activity and metabolic stability, justifying synthetic efforts to incorporate it efficiently.
  • Metalation with TMPMgCl·LiCl provides regioselective functionalization, critical for maintaining the integrity of sensitive groups like methoxy and trifluoromethyl.
  • RCM methodology offers a powerful route to highly substituted pyridines, with catalyst loading and reaction temperature optimization (e.g., 10 mol% catalyst at 160°C for 1 hour under microwave conditions) improving yields and scalability.
  • Transesterification can be used to convert methyl esters to ethyl esters, facilitating the preparation of ethyl 3-methoxy-5-(trifluoromethyl)picolinate from related methyl ester precursors.
  • Reaction conditions such as temperature, solvent choice, and reagent equivalents are critical for maximizing yield and purity.

The preparation of this compound involves sophisticated synthetic strategies combining metalation, electrophilic substitution, esterification, and advanced catalytic ring-closing metathesis. The choice of method depends on the availability of starting materials, desired scale, and purity requirements. The use of TMPMgCl·LiCl for regioselective metallation and RCM for constructing substituted pyridine cores are among the most effective techniques documented. These methods collectively enable the efficient synthesis of this compound for further applications in medicinal and agrochemical research.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methoxy-5-(trifluoromethyl)picolinate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-methoxy-5-(trifluoromethyl)picolinic acid.

    Reduction: Formation of 3-methoxy-5-(trifluoromethyl)picolinyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-methoxy-5-(trifluoromethyl)picolinate is a derivative of picolinic acid, characterized by its trifluoromethyl group, which enhances its biological activity and chemical stability. The molecular formula is C9H8F3NO3C_9H_8F_3NO_3, with a molecular weight of 235.16 g/mol .

Medicinal Chemistry

This compound serves as a precursor for synthesizing various pharmaceutical compounds. Notably, it is utilized in the development of drugs targeting respiratory disorders such as cystic fibrosis. The compound's derivatives have been shown to restore or enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is crucial for maintaining fluid transport in epithelial tissues .

Case Study: Cystic Fibrosis Treatment

  • Objective : Evaluate the efficacy of derivatives in enhancing CFTR function.
  • Method : Synthesis of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide from this compound.
  • Findings : Demonstrated significant improvement in CFTR function in vitro, suggesting potential for clinical application .

Synthesis of Pyridine Derivatives

The compound acts as an important intermediate in the synthesis of various pyridine derivatives. These derivatives are essential in developing agrochemicals and other pharmaceuticals. The synthetic pathways often involve reactions with electrophiles such as carbon dioxide or chloroformate esters, leading to more complex structures that exhibit biological activity .

Data Table: Synthesis Pathways

Reaction TypeElectrophile UsedYield (%)
Reaction with diethylcarbonateEthyl chloroformate68
Reaction with TMPMgCl.LiClCarbon dioxideVariable

Research indicates that this compound and its derivatives possess antimicrobial properties. Studies have shown activity against various bacterial strains, making them candidates for developing new antibiotics.

Case Study: Antimicrobial Activity

  • Objective : Assess the antimicrobial efficacy of this compound.
  • Method : In vitro testing against Gram-positive and Gram-negative bacteria.
  • Findings : Significant inhibition zones observed, indicating potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of Ethyl 3-methoxy-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features:

  • Pyridine Core : A six-membered aromatic ring with nitrogen at position 1.
  • Substituents :
    • Methoxy (-OCH₃) at Position 3 : An electron-donating group that enhances solubility and influences electronic interactions.
    • Trifluoromethyl (-CF₃) at Position 5 : A lipophilic, electron-withdrawing group that improves metabolic stability and binding affinity in medicinal chemistry applications .

Comparison with Structurally Similar Compounds

The table below compares ethyl 3-methoxy-5-(trifluoromethyl)picolinate with key analogs, highlighting structural differences and their implications:

Compound Name Substituents (Position) Molecular Formula CAS Number Key Applications/Properties
This compound -OCH₃ (3), -CF₃ (5) C₁₀H₁₀F₃NO₃ Not reported Hypothesized IDO modulation
Ethyl 5-(trifluoromethyl)picolinate -H (3), -CF₃ (5) C₉H₈F₃NO₂ 128072-94-6 IDO modulator, agrochemical precursor
Ethyl 3-chloro-5-(trifluoromethyl)picolinate -Cl (3), -CF₃ (5) C₉H₇ClF₃NO₂ 80194-68-9 Agrochemical intermediate
5-(Trifluoromethyl)picolinic acid -H (3), -CF₃ (5), -COOH (2) C₇H₄F₃NO₂ 855915-21-8 Chelating agent, metal coordination

Key Comparisons:

Substituent Effects on Reactivity and Bioactivity :

  • Methoxy (-OCH₃) vs. Chloro (-Cl) :
  • Chloro is electron-withdrawing, enhancing electrophilicity and stability in agrochemicals .
    • Trifluoromethyl (-CF₃) : Common across all analogs, this group enhances lipophilicity and resistance to metabolic degradation .

Physicochemical Properties :

  • LogP and Solubility : The methoxy derivative likely has a lower logP (greater hydrophilicity) compared to the chloro analog, which may improve bioavailability in drug design .
  • Molecular Weight : The 3-methoxy compound (MW ~ 249.1 g/mol) is slightly heavier than the 3-chloro analog (MW ~ 253.6 g/mol) due to the methoxy group’s oxygen atom.

Biological Activity: IDO Modulation: Ethyl 5-(trifluoromethyl)picolinate is explicitly patented for IDO modulation, suggesting the 3-methoxy variant could share similar mechanisms with enhanced solubility . Antimicrobial Potential: Trifluoromethyl pyrimidinones (analogous series) exhibit anti-tubercular activity, implying structural flexibility for optimizing potency and selectivity .

Synthetic Accessibility :

  • The chloro and methoxy derivatives may require distinct synthetic routes. For example, the chloro group could be introduced via chlorination, while methoxy might involve alkylation or protective-group chemistry .

Key Observations:

  • The methoxy variant’s predicted lower logP may offer advantages in drug delivery compared to the chloro analog.
  • The absence of explicit data on the 3-methoxy compound underscores the need for targeted studies on its synthesis and bioactivity.

Biological Activity

Ethyl 3-methoxy-5-(trifluoromethyl)picolinate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following structural formula:

C11H10F3N1O2\text{C}_11\text{H}_{10}\text{F}_3\text{N}_1\text{O}_2

This compound contains a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of the methoxy group also contributes to its chemical reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : It has been shown to interact with various enzymes, influencing their catalytic activity. For instance, it can act as an inhibitor or activator depending on the target enzyme's nature.
  • Cell Signaling Modulation : This compound affects cellular signaling pathways, potentially altering gene expression and metabolic processes within cells .
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against a range of bacterial strains, making it a candidate for further investigation in anti-infective therapies .

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

These results highlight the compound's potential as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines in cell cultures, suggesting a possible role in treating inflammatory diseases .

Case Studies

  • In Vivo Studies : A study involving animal models demonstrated that administration of this compound led to reduced inflammation markers and improved recovery from induced infections. Doses were carefully calibrated to assess both efficacy and safety .
  • Structure-Activity Relationship (SAR) : Research into the structural modifications of the compound revealed that variations in the trifluoromethyl group significantly impacted its biological activity. Compounds with enhanced electron-withdrawing groups showed improved potency against bacterial strains .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : High gastrointestinal absorption is predicted, facilitating oral bioavailability.
  • Distribution : The compound is capable of crossing the blood-brain barrier, suggesting potential neurological applications.
  • Metabolism : It is not extensively metabolized by P-glycoprotein, indicating a favorable metabolic profile.

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